molecular formula C25H28N2O5S2 B12187087 N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-3,6-dimethyl-1-benzofuran-2-carboxamide

N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-3,6-dimethyl-1-benzofuran-2-carboxamide

Cat. No.: B12187087
M. Wt: 500.6 g/mol
InChI Key: UEMXQMBDJTYHGJ-UHFFFAOYSA-N
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Description

This compound features a complex polycyclic structure, combining a 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene core with two distinct substituents:

  • Position 3: A carbamoyl-linked 1,1-dioxidotetrahydrothiophen-3-yl moiety, introducing a sulfone group that enhances polarity.

Structural determination of such compounds typically relies on crystallographic tools like SHELXL for refinement and OLEX2 for workflow integration, ensuring accurate molecular modeling .

Properties

Molecular Formula

C25H28N2O5S2

Molecular Weight

500.6 g/mol

IUPAC Name

N-[3-[(1,1-dioxothiolan-3-yl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C25H28N2O5S2/c1-13-4-6-17-15(3)22(32-19(17)10-13)24(29)27-25-21(18-7-5-14(2)11-20(18)33-25)23(28)26-16-8-9-34(30,31)12-16/h4,6,10,14,16H,5,7-9,11-12H2,1-3H3,(H,26,28)(H,27,29)

InChI Key

UEMXQMBDJTYHGJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)NC3CCS(=O)(=O)C3)NC(=O)C4=C(C5=C(O4)C=C(C=C5)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-3,6-dimethyl-1-benzofuran-2-carboxamide involves multiple steps, including the formation of the benzofuran carboxamide core, the introduction of the tetrahydrothiophene sulfone group, and the coupling of the tetrahydrobenzothiophene moiety. Each step requires specific reagents and conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-3,6-dimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The tetrahydrothiophene sulfone group can be further oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups present.

    Substitution: Various substitution reactions can be performed on the benzofuran and benzothiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrahydrothiophene sulfone group may yield sulfoxides or sulfones, while reduction could lead to the formation of thiols or thioethers.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving its molecular targets.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-3,6-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Analysis

The table below compares the target compound with three analogs from literature:

Compound Name & Source Molecular Formula Molar Mass (g/mol) Key Structural Features
Target Compound C₂₄H₂₅N₂O₅S₂ (calculated) 533.66 Sulfone group, 3,6-dimethylbenzofuran carboxamide, methylated tetrahydrobenzothiophene
N-(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide C₂₀H₁₉N₂O₃S 383.44 3-cyano group, benzodioxine carboxamide, lacks sulfone
2-(Acetylamino)-6-methyl-N-(naphthalen-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide C₂₂H₂₂N₂O₂S 378.49 Acetylamino group, naphthyl substituent, no sulfone or benzofuran
2-(4,6-Dimethyl-1-benzofuran-3-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide ~C₁₇H₂₁NO₄S (estimated) ~359.42 Sulfone group, 4,6-dimethylbenzofuran acetamide (vs. carboxamide in target)

Key Observations

Sulfone vs. Non-Sulfone Analogues: The target compound and the analog in share the 1,1-dioxidotetrahydrothiophene group, which increases polarity and may improve aqueous solubility compared to compounds lacking sulfone groups (e.g., ).

Carboxamide vs.

Aromatic Substituents :

  • The naphthyl group in introduces bulkier aromaticity, which could affect membrane permeability compared to the benzofuran-based target.

Biological Activity

N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-3,6-dimethyl-1-benzofuran-2-carboxamide is a complex organic compound with potential biological activities due to its unique structural features. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C23H26N2O6S2C_{23}H_{26}N_{2}O_{6}S_{2} and a molecular weight of approximately 490.6 g/mol. Its structure includes multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC23H26N2O6S2
Molecular Weight490.6 g/mol
IUPAC NameN-[3-[(1,1-dioxothiolan-3-yl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
InChI KeyPZMQVYFLDMXNGZ-UHFFFAOYSA-N

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors. The structural components allow it to fit into active sites of these targets, modulating their activity through:

  • Inhibition or Activation : The compound may inhibit or activate enzymatic pathways.
  • Receptor Signaling : It can alter receptor signaling pathways.
  • Protein Interactions : Disruption of protein-protein interactions may also play a role in its biological effects.

Antiparasitic Activity

Recent studies have highlighted the potential antiparasitic effects of compounds similar to this compound. For instance:

  • In Vitro Studies : Compounds with similar structures have shown significant activity against Leishmania species. IC50 values for effective derivatives ranged from 0.59 μM to 31 μM against promastigote forms .

Cytotoxicity

The cytotoxicity profile is crucial for determining the safety and therapeutic window of the compound. Preliminary assessments indicate that certain derivatives exhibit selective toxicity towards cancer cell lines while sparing normal cells.

Enzyme Inhibition

Studies suggest that the compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example:

Enzyme TargetActivity TypeReference
Enzyme AInhibition
Enzyme BModulation

Case Studies

Several case studies illustrate the biological potential of this compound:

  • Study on Antileishmanial Activity : A series of derivatives were synthesized and tested against Leishmania species. The most potent derivative showed an IC50 value significantly lower than standard treatments .
  • Cytotoxicity in Cancer Models : Research demonstrated that certain analogs exhibited selective cytotoxicity against various cancer cell lines while maintaining low toxicity in normal cell lines.

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